molecular formula C8H6Cl2INO B8630278 N-(2,4-dichloro-3-iodophenyl)acetamide

N-(2,4-dichloro-3-iodophenyl)acetamide

Cat. No. B8630278
M. Wt: 329.95 g/mol
InChI Key: IQALCAKUWJRPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362294B2

Procedure details

To a solution of N-(2,4-dichloro-3-iodophenyl)acetamide (40.0 g, 121 mmol) in MeOH (100 mL) is added concentrated HCl (50 mL). The mixture is stirred and heated at reflux for 18 hours. The mixture is cooled and the solvents were removed under reduced pressure (water bath below 45° C.). The residue is cooled with an ice bath and 3N NaOH solution was added to adjust the pH to between 9 and 10. The mixture is extracted with ether and dried over MgSO4. The solvents were removed and the residue is purified through a flash chromatographic column with a gradient of hexanes/ether to give 2,4-dichloro-3-iodoaniline.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([I:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[NH:10]C(=O)C.Cl>CO>[Cl:1][C:2]1[C:7]([I:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[NH2:10]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1I)Cl)NC(C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure (water bath below 45° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled with an ice bath
ADDITION
Type
ADDITION
Details
3N NaOH solution was added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the residue is purified through a flash chromatographic column with a gradient of hexanes/ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1I)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.